Pridinol hydrochloride

Overview

Description

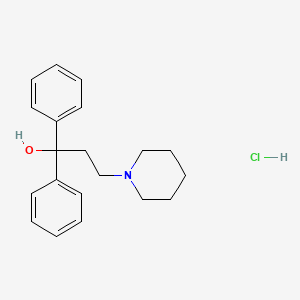

Pridinol hydrochloride (CAS RN: 968-58-1) is a centrally acting muscle relaxant and antiparkinson agent with the molecular formula C₂₀H₂₅NO·HCl and a molecular weight of 331.9 g/mol . It exists as a white crystalline solid with a melting point of 120–121°C . The compound is structurally characterized by a piperidine ring substituted with a 3-hydroxy-3,3-diphenylpropyl group, enabling its interaction with acetylcholine receptors (AChR) and central nervous system targets .

Pharmacokinetic studies demonstrate that this compound is bioequivalent across formulations (e.g., Myopridin 3 mg vs. Lyseen), with a quantitation range of 0.0500–50 ng/mL in plasma and precision (CV ≤ 4.5%) in analytical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pridinol hydrochloride involves several key steps:

Reaction of methyl acrylate with piperidine: This reaction yields methyl 3-(1-piperidyl) propionate.

Reaction of methyl 3-(1-piperidyl) propionate with phenyl magnesium bromide: This step, using a Grignard reagent, produces pridinol.

Formation of this compound: Pridinol is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Efficient reaction conditions: Ensuring high yield and purity.

Use of solvents: Such as ether solvents, to facilitate the reactions.

Purification steps: Including crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pridinol hydrochloride undergoes various chemical reactions, including:

Oxidation: Pridinol can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: Pridinol can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including halogens and other nucleophiles.

Major Products Formed:

Oxidation products: Various oxides and hydroxyl derivatives.

Reduction products: Reduced forms of pridinol with altered functional groups.

Substitution products: Compounds with different functional groups replacing the original ones

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Pridinol hydrochloride operates primarily through an atropine-like mechanism, inhibiting acetylcholine at muscarinic receptors, which leads to muscle relaxation. It affects both smooth and striated muscles, making it effective for various conditions characterized by muscle tightness and spasms .

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout the body, including the central nervous system.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19 and CYP2B6).

- Elimination : Excreted through the kidneys, with an elimination half-life ranging from approximately 8.97 to 34.85 hours .

Clinical Applications

This compound is indicated for:

- Muscle Spasms : Effective in reducing involuntary muscle contractions associated with conditions such as back pain, neck pain, and spasticity-related disorders .

- Parkinsonism : Used as an adjunct therapy to alleviate motor symptoms associated with Parkinson's disease .

Case Studies

A review of clinical case studies highlights the implications of Pridinol use in various settings:

- Case Study 1 : A 27-year-old male patient with schizophrenia hoarded Pridinol tablets and experienced elevated blood concentrations leading to severe side effects but survived without fatal poisoning. This case underscores the importance of monitoring in psychiatric patients .

- Case Study 2 : A 67-year-old female patient treated for depression exhibited high levels of Pridinol post-mortem; however, drowning was determined as the cause of death rather than drug toxicity. This emphasizes that while Pridinol can be present in overdose situations, it may not always be the direct cause of adverse outcomes .

- Case Study 3 : In a controlled trial comparing Pridinol with other muscle relaxants, subjects reported varying side effects consistent with its anticholinergic activity. The study found that while Pridinol was effective in reducing muscle spasms, it also necessitated careful monitoring due to potential cognitive impairments .

Summary of Findings

| Parameter | Value |

|---|---|

| Absorption | Rapid from gastrointestinal tract |

| Distribution | Throughout body including CNS |

| Metabolism | Liver (CYP2C19 and CYP2B6) |

| Elimination Half-Life | 8.97 - 34.85 hours |

| Common Side Effects | Headache, dizziness |

| Indications | Muscle spasms, adjunct for parkinsonism |

Mechanism of Action

Pridinol hydrochloride exerts its effects through an atropine-like mechanism. It acts on both smooth and striated muscles by blocking acetylcholine receptors in the brain. This blockade results in the relaxation of skeletal muscles and attenuation of polysynaptic reflexes. The compound’s anticholinergic properties are central to its muscle relaxant effects .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following compounds share structural or functional similarities with pridinol hydrochloride:

Efficacy and Clinical Performance

- Pridinol Mesilate vs. Tolperisone Hydrochloride: In a randomized crossover study, tolperisone hydrochloride (300 mg) significantly reduced experimental jaw-muscle pain (VAS score: 5.9 ± 0.4 cm) compared to pridinol mesilate (8 mg; 6.8 ± 0.4 cm) and placebo. However, pridinol mesilate uniquely reduced pressure pain thresholds (PPTs), suggesting distinct mechanisms of action . Bioequivalence: this compound formulations (Myopridin vs. Lyseen) show equivalent AUC and Cmax under fasting conditions, ensuring interchangeable use .

- Trihexyphenidyl HCl: While both pridinol and trihexyphenidyl target muscarinic receptors, the latter is more selective for Parkinson’s disease-associated tremors. Pridinol’s broader AChR modulation makes it suitable for acute muscle spasms .

Analytical and Stability Considerations

- This compound: Quantified via HPLC with 0.9998 linearity (r) and stability for 72 hours at 2–8°C .

- Pridinol Mesilate: Co-analyzed with meloxicam using RP-HPLC (LOD: 0.20 mg/L), demonstrating robustness in drug formulations .

- Trihexyphenidyl HCl : Requires impurity profiling (e.g., 1-phenyl-3-(piperidin-1-yl)propan-1-one HCl) due to degradation risks .

Biological Activity

Pridinol hydrochloride, a centrally acting muscle relaxant, is primarily used for its antimuscarinic properties in the treatment of muscle spasms and parkinsonism. This article delves into the biological activity of Pridinol, focusing on its pharmacological effects, pharmacokinetics, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 295.426 g/mol

- Structure : Pridinol is classified as a diphenylmethane derivative, characterized by its atropine-like structure, which contributes to its muscle relaxant properties.

Pridinol exerts its effects primarily through anticholinergic activity, blocking muscarinic receptors in the central nervous system (CNS). This action leads to reduced muscle tone and spasm relief. The drug is also known to influence dopaminergic pathways, making it beneficial in managing symptoms of parkinsonism.

Pharmacokinetics

Recent studies have provided insights into the pharmacokinetic profile of Pridinol:

- Absorption : After oral administration, Pridinol reaches maximum plasma concentration () within approximately 1 hour.

- Distribution : The drug is distributed throughout body tissues.

- Metabolism : Primarily metabolized via cytochrome P450 enzymes (CYP2C19 and CYP2B6) to its main metabolite, 4-hydroxypridinol.

- Elimination : Renal excretion occurs as unchanged drug and various conjugated forms. The elimination half-life ranges from approximately 8.97 to 34.85 hours, indicating variability among individuals due to genetic factors affecting metabolism .

Table 1: Pharmacokinetic Parameters of Pridinol

| Parameter | Value |

|---|---|

| ~29.27 ng/mL (test) | |

| Time to | ~1 hour |

| Geometric Mean AUC | ~187.93 h·ng/mL (test) |

| Elimination Half-Life | 8.97 - 34.85 hours |

Clinical Applications

Pridinol is indicated for:

- Muscle Spasms : Effective in reducing muscle tightness and pain associated with various conditions.

- Parkinsonism : Used as an adjunct therapy to alleviate motor symptoms.

Adverse Effects

Clinical trials and case studies have reported several adverse effects associated with Pridinol use:

- Commonly reported side effects include headache and dizziness .

- Serious adverse events have been noted in cases involving overdose or misuse, particularly in psychiatric patients .

Case Studies

A review of several case studies illustrates the implications of Pridinol use in clinical settings:

- Case Study 1 : A patient with schizophrenia who hoarded Pridinol tablets experienced elevated blood concentrations leading to severe side effects but was not fatally poisoned.

- Case Study 2 : A patient treated for depression exhibited high levels of Pridinol post-mortem; however, drowning was determined as the cause of death rather than drug toxicity .

- Case Study 3 : In a controlled trial, subjects receiving Pridinol reported a range of side effects consistent with its anticholinergic activity, emphasizing the importance of monitoring during treatment .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of pridinol hydrochloride in research settings?

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are standard methods for purity analysis. Batch-specific certificates of analysis (CoA) should be cross-referenced, as this compound batches must meet ≥98% purity thresholds for research applications. Ensure calibration with certified reference standards and validate methods using retention time alignment and spectral matching .

Q. How can researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, a 2018 study resolved pridinol’s piperidine-substituted tertiary alcohol configuration, confirming its 3-hydroxy-3,3-diphenylpropyl group via crystallographic data (space group P2₁, Z = 2). Complementary techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) validate functional groups .

Q. What protocols ensure stable preparation of this compound standard solutions?

Dissolve this compound in anhydrous methanol or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Store aliquots at -20°C in amber glass vials to prevent photodegradation. Monitor stability over time using UV-Vis spectrophotometry (λmax ~254 nm) and confirm absence of degradation peaks via HPLC .

Q. How should this compound be stored to maintain long-term stability?

Store lyophilized powder at -20°C in a desiccator to minimize hygroscopic degradation. Stability studies indicate integrity for ≥4 years under these conditions. For solutions, avoid freeze-thaw cycles and validate sterility for in vitro assays using membrane filtration .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating pridinol’s efficacy in preclinical muscle relaxant models?

Use randomized, double-blind, placebo-controlled crossover studies in rodents. Key endpoints include electromyography (EMG) for muscle activity suppression and von Frey filament assays for pain threshold modulation. For example, a jaw-muscle pain model demonstrated pridinol’s reduced perceived pain intensity (VAS scores) but noted paradoxical decreases in pressure pain thresholds (PPTs), highlighting context-dependent effects .

Q. How can researchers resolve contradictions in pridinol’s pharmacological data across studies?

Contradictions, such as conflicting pain modulation outcomes compared to tolperisone, require rigorous dose-response analyses and pharmacokinetic profiling. In one study, pridinol mesilate (4 mg/kg) showed lower efficacy than tolperisone hydrochloride (50 mg/kg) in reducing VAS pain scores, likely due to differences in blood-brain barrier penetration. Replicate findings using standardized pain induction protocols (e.g., hypertonic saline injections) .

Q. What methodologies are recommended for impurity profiling of this compound APIs?

Employ HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to quantify trace impurities (e.g., 3-chloropropiophenone). Follow ICH Q3A guidelines, setting identification thresholds at 0.1% and qualification thresholds at 0.15%. Cross-reference impurity databases (e.g., MM0002.31) for structural confirmation .

Q. How can iontophoresis enhance pridinol delivery in transdermal studies?

Utilize pridinol mesylate (positive polarity) with anodal electrodes at current densities of 0.5 mA/cm². Optimize buffer systems (pH 5–6) to maintain ionization. Validate flux rates using Franz diffusion cells and porcine skin models. Monitor skin irritation via transepidermal water loss (TEWL) measurements .

Q. What models are suitable for acute toxicity studies of this compound?

Determine LD₅₀ values using OECD Guideline 423 in Swiss albino mice. Intravenous administration yields an LD₅₀ of 35 mg/kg, with symptoms including respiratory depression and clonic seizures. For subchronic toxicity, administer daily oral doses (5–20 mg/kg) over 28 days, monitoring serum creatinine kinase (CK) and histopathological changes in skeletal muscle .

Q. How should comparative studies with other antispasmodics be structured to ensure validity?

Use a three-arm design (pridinol, active comparator, placebo) with stratified randomization. For example, compare pridinol (4–8 mg/day) to baclofen (10–20 mg/day) in spasticity models, measuring Ashworth Scale scores and H-reflex amplitudes. Account for confounders like CYP3A4-mediated drug interactions using pharmacokinetic sampling .

Properties

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECCHUISCGCKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-45-5 (Parent) | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10242510 | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-58-1 | |

| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.